Cas no 1006467-19-1 (2-(4-Chloro-1H-pyrazol-1-yl)aniline)

2-(4-Chloro-1H-pyrazol-1-yl)aniline structure
1006467-19-1 structure
Product name:2-(4-Chloro-1H-pyrazol-1-yl)aniline
CAS No:1006467-19-1
MF:C9H8N3Cl
MW:193.633
MDL:MFCD08699297
CID:3060740
PubChem ID:19626897

2-(4-Chloro-1H-pyrazol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-1H-pyrazol-1-yl)aniline
    • 2-(4-chloro-1H-pyrazol-1-yl)aniline
    • AKOS000318190
    • CS-0241046
    • STK351393
    • GQB46719
    • 2-(4-chloropyrazol-1-yl)aniline
    • EN300-231098
    • 1006467-19-1
    • MDL: MFCD08699297
    • Inchi: InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2
    • InChI Key: QVNYEHYZOVTWRE-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)N)N2C=C(C=N2)Cl

Computed Properties

  • Exact Mass: 193.0406750Da
  • Monoisotopic Mass: 193.0406750Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.8Ų

2-(4-Chloro-1H-pyrazol-1-yl)aniline PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-231098-1.0g
2-(4-chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 95%
1.0g
$624.0 2024-06-20
Chemenu
CM483733-5g
2-(4-Chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 97%
5g
$632 2022-06-14
1PlusChem
1P00JFSV-1g
2-(4-chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 95%
1g
$834.00 2023-12-27
Ambeed
A293927-1g
2-(4-Chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 97%
1g
$215.0 2024-04-26
Ambeed
A293927-5g
2-(4-Chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 97%
5g
$645.0 2024-04-26
A2B Chem LLC
AJ06143-50mg
2-(4-Chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 95%
50mg
$371.00 2024-04-20
1PlusChem
1P00JFSV-5g
2-(4-chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 95%
5g
$2372.00 2023-12-27
A2B Chem LLC
AJ06143-250mg
2-(4-Chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 95%
250mg
$564.00 2024-04-20
A2B Chem LLC
AJ06143-500mg
2-(4-Chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 95%
500mg
$772.00 2024-04-20
Enamine
EN300-231098-0.25g
2-(4-chloro-1H-pyrazol-1-yl)aniline
1006467-19-1 95%
0.25g
$309.0 2024-06-20

2-(4-Chloro-1H-pyrazol-1-yl)aniline Related Literature

Additional information on 2-(4-Chloro-1H-pyrazol-1-yl)aniline

Comprehensive Overview of 2-(4-Chloro-1H-pyrazol-1-yl)aniline (CAS No. 1006467-19-1): Properties, Applications, and Industry Insights

2-(4-Chloro-1H-pyrazol-1-yl)aniline, identified by its CAS number 1006467-19-1, is a specialized organic compound gaining traction in pharmaceutical and agrochemical research. This heterocyclic amine features a unique molecular structure combining a chloropyrazole moiety with an aniline group, making it a versatile intermediate for synthesizing biologically active molecules. Its molecular formula C9H8ClN3 and precise chemical properties have positioned it as a subject of interest for drug discovery programs targeting kinase inhibition and antimicrobial activity.

Recent studies highlight the compound's role in developing next-generation crop protection agents, aligning with the global demand for sustainable agriculture solutions. Researchers are exploring its potential as a building block for pesticide intermediates, particularly in formulations addressing resistance management in staple crops. The 4-chloropyrazole segment contributes to enhanced metabolic stability, while the aniline component facilitates diverse derivatization pathways—a combination that has sparked innovation in small molecule drug design.

From a synthetic chemistry perspective, CAS 1006467-19-1 demonstrates remarkable reactivity in cross-coupling reactions, serving as a precursor for complex heterocyclic systems. Advanced analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for pharmaceutical-grade intermediates. The compound's crystallographic data reveals planar geometry that influences its binding affinity in biological systems, explaining its growing prominence in medicinal chemistry workflows.

Industry trends show increasing patent filings incorporating 2-(4-Chloro-1H-pyrazol-1-yl)aniline derivatives, particularly in oncology and CNS drug development. Its structural similarity to approved kinase inhibitors has prompted investigations into modified versions for targeted therapies. Meanwhile, the agrochemical sector values its cost-effective synthesis route and compatibility with green chemistry principles, reducing environmental impact compared to traditional halogenated intermediates.

Quality control protocols for 1006467-19-1 emphasize rigorous impurity profiling, given its pharmaceutical applications. Leading manufacturers employ continuous flow chemistry to enhance yield and consistency, addressing supply chain challenges for this niche chemical. Stability studies confirm optimal storage conditions as protected from light at -20°C, with demonstrated compatibility across various organic solvents including DMSO and ethanol.

Emerging applications include its use as a fluorescent probe precursor, leveraging the aniline-pyrazole conjugate system's photophysical properties. Materials science researchers are investigating its incorporation into coordination polymers for catalytic applications, while computational chemists utilize its structure for QSAR modeling exercises. These multidisciplinary uses underscore the compound's significance beyond traditional synthetic chemistry boundaries.

Regulatory compliance remains paramount for CAS 1006467-19-1 handling, with proper material safety data sheets detailing appropriate laboratory practices. While not classified as hazardous under current GHS criteria, standard precautions for amine-containing compounds apply during manipulation. The scientific community continues to explore safer synthetic routes, including microwave-assisted synthesis techniques that reduce reaction times and energy consumption.

Market analysts project steady growth for this chemical intermediate, driven by expanding contract research organizations and specialty chemical demand in Asia-Pacific regions. Its balanced lipophilicity profile (calculated logP ~2.3) makes it particularly valuable for optimizing drug candidates' pharmacokinetic properties. Recent publications describe innovative one-pot syntheses that improve atom economy while maintaining excellent regioselectivity—a critical factor for industrial-scale production.

For researchers sourcing 2-(4-Chloro-1H-pyrazol-1-yl)aniline, verification of spectroscopic data (including characteristic 1H NMR peaks at δ 7.8 ppm for pyrazole-H and 6.8 ppm for aniline protons) ensures material authenticity. The compound's thermal stability (decomposition >200°C) facilitates various downstream reactions, while its moderate water solubility (12 mg/L at 25°C) informs appropriate solvent selection for biological testing.

Future research directions may explore its potential in metal-organic frameworks or as a ligand in catalytic systems. The scientific literature already documents successful transformations into benzimidazole and triazole hybrids, expanding its utility in diverse chemical spaces. As sustainable chemistry gains prominence, the environmental footprint of 1006467-19-1 production processes will likely receive greater scrutiny, potentially driving innovation in biocatalytic synthesis methods.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006467-19-1)2-(4-Chloro-1H-pyrazol-1-yl)aniline
Purity:99%/99%
Quantity:1g/5g
Price ($):194.0/580.0